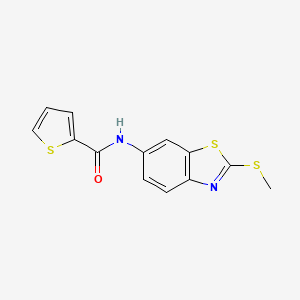

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS3/c1-17-13-15-9-5-4-8(7-11(9)19-13)14-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDHQYNLGUGZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329925 | |

| Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302939-09-9 | |

| Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been found to exhibit anti-tubercular activity. The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of M. tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. In the case of DprE1, this would result in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the death of the bacteria.

Biochemical Pathways

Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway inM. tuberculosis. The inhibition of this pathway could lead to downstream effects such as the disruption of bacterial growth and survival.

Biological Activity

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.42 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂OS₃ |

| Molecular Weight | 298.42 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Enzyme Inhibition

One of the most notable activities of this compound is its role as a monoamine oxidase (MAO) inhibitor . MAO inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound has shown promising results in inhibiting MAO-A and MAO-B enzymes in vitro, suggesting potential therapeutic applications in treating mood disorders and neurodegenerative conditions.

Anticancer Properties

This compound has been investigated for its anticancer activity . In vitro studies on various cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant antibacterial activity with an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Study 2: MAO Inhibition

A dissertation from Virginia Commonwealth University highlighted the compound's potential as an MAO inhibitor. The study reported that at concentrations above 10 µM, this compound inhibited MAO activity by over 70%, showcasing its therapeutic promise for neurodegenerative diseases .

Study 3: Anticancer Activity

In another research article focusing on cancer treatments, the compound was tested on MCF-7 and A549 cell lines. The findings showed that it not only inhibited cell growth but also triggered apoptotic pathways, indicating a mechanism for its anticancer effects .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is essential.

| Compound | Antimicrobial Activity (MIC) | MAO Inhibition (%) | IC50 (Cancer Cell Lines) |

|---|---|---|---|

| This compound | 16 µg/mL (S. aureus) | >70% at 10 µM | ~5 µM (MCF-7) |

| Benzothiazole derivative A | 32 µg/mL (E. coli) | 50% at 20 µM | ~10 µM (A549) |

| Another benzothiazole analog | 64 µg/mL (S. aureus) | <30% at 50 µM | ~15 µM (MCF-7) |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide has shown promise against various pathogens. The methylsulfanyl group enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated through in vitro studies. Preliminary findings suggest that it may interfere with specific pathways involved in cancer progression. The structural features of the compound allow it to bind effectively to enzymes crucial for tumor growth, making it a candidate for further cancer research .

Anti-inflammatory Effects

Initial studies have suggested potential anti-inflammatory properties of this compound. The presence of the benzothiazole structure may contribute to its ability to modulate inflammatory responses, although more comprehensive studies are required to validate these effects.

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth compared to standard antibiotics, suggesting a potential new avenue for treating resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Molecular docking studies indicated strong binding affinities to key proteins involved in cell cycle regulation, supporting its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include substitutions on the benzothiazole ring (e.g., methoxy, sulfonylamino, trifluoromethyl) and modifications to the carboxamide/acetamide linker. These alterations significantly impact molecular weight, lipophilicity, and hydrogen-bonding capacity, as summarized below:

Table 1: Comparative Properties of Benzothiazole Derivatives

Key Observations:

Substituent Effects: The methylsulfanyl (-SCH₃) group in the target compound enhances lipophilicity compared to the methoxy (-OCH₃) group in the analog. Sulfonylamino (-SO₂NH-) and trifluoromethyl (-CF₃) groups ( and ) introduce electron-withdrawing effects, which may improve metabolic stability but reduce membrane permeability .

Hydrogen-Bonding Profiles :

Q & A

Q. What are the established synthetic routes for N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-carbonyl chloride with substituted benzothiazole amines. Key steps include:

- Acylation : Reacting 2-methylsulfanyl-1,3-benzothiazol-6-amine with thiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux (1–3 hours) .

- Purification : Use reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine), inert atmosphere (N₂), and temperature control (reflux at 80–100°C) to improve yield (typically 48–67%) .

Q. How is the structural identity of this compound validated in academic research?

Validation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR confirm proton environments (e.g., aromatic protons at δ 7.48–8.83 ppm) and carbon backbone (e.g., carbonyl carbons at δ 163–165 ppm) .

- IR Spectroscopy : Peaks at 1650–1750 cm (C=O stretch) and 3100–3300 cm (N–H stretch) verify functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, with hydrogen-bonding patterns analyzed via graph-set theory (e.g., S(6) ring motifs) .

Q. What structural features influence its reactivity and intermolecular interactions?

- Thiophene-Benzothiazole Core : The planar aromatic system facilitates π-π stacking and charge-transfer interactions .

- Methylsulfanyl Group : Enhances lipophilicity and modulates electronic effects on the benzothiazole ring .

- Amide Linkage : Participates in hydrogen bonding (N–H⋯O/S), critical for crystal packing and biological target binding .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological adjustments include:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Screening : Test high-boiling solvents (e.g., DMF) to improve solubility of intermediates .

- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and identify side products (e.g., unreacted amine) .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR .

- Impurity Analysis : Compare experimental NMR with computational predictions (DFT) or spiking experiments with known intermediates .

- Crystallographic Validation : Resolve ambiguities by correlating solid-state (X-ray) and solution-phase (NMR) structures .

Q. What experimental designs are recommended to study hydrogen-bonding networks in this compound?

- Single-Crystal X-ray Diffraction : Resolve intermolecular contacts (e.g., C–H⋯O/S) and quantify bond distances/angles .

- Hirshfeld Surface Analysis : Map interaction propensities using software like CrystalExplorer .

- Thermal Analysis (DSC/TGA) : Correlate hydrogen-bond strength with melting point stability .

Q. How can researchers investigate its potential biological mechanisms of action?

- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Molecular Docking : Model interactions with targets like DNA gyrase or fungal lanosterol demethylase using AutoDock Vina .

- SAR Studies : Synthesize analogs (e.g., nitro or fluoro derivatives) to identify critical substituents for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.